![molecular formula C27H24BrP B8810944 triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide](/img/structure/B8810944.png)
triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide is a quaternary phosphonium salt with the molecular formula C27H24PBr. This compound is known for its unique structure, which includes a triphenylphosphine moiety attached to a 3-phenylprop-2-enyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide can be synthesized through the reaction of triphenylphosphine with 3-phenylprop-2-enyl bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a suitable solvent, such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of triphenyl(3-phenylprop-2-enyl)phosphanium;bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form new phosphonium salts.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to form phosphines.
Common Reagents and Conditions
Nucleophiles: Secondary amines, phenylhydrazine, and dimethylformamide are commonly used nucleophiles.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
Substitution Products: New phosphonium salts with different substituents.
Oxidation Products: Phosphine oxides.
Reduction Products: Phosphines.
Scientific Research Applications
triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of triphenyl(3-phenylprop-2-enyl)phosphanium;bromide involves its ability to form stable phosphonium salts. These salts can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Triphenyl(3-phenylprop-1-ynyl)phosphonium bromide
- Triphenyl(3-phenylpropadienyl)phosphonium bromide
- Triphenyl(phenylethynyl)phosphonium bromide
Uniqueness
triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide is unique due to its specific structure, which includes a 3-phenylprop-2-enyl group. This structure allows it to undergo specific chemical reactions that are not possible with other similar compounds. Its versatility and stability make it a valuable reagent in various scientific research applications.
Properties
Molecular Formula |
C27H24BrP |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
triphenyl(3-phenylprop-2-enyl)phosphanium;bromide |
InChI |
InChI=1S/C27H24P.BrH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-22H,23H2;1H/q+1;/p-1 |
InChI Key |
APIBROGXENTUGB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


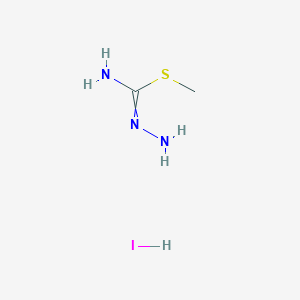
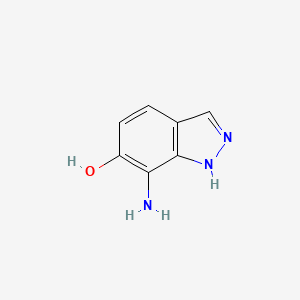
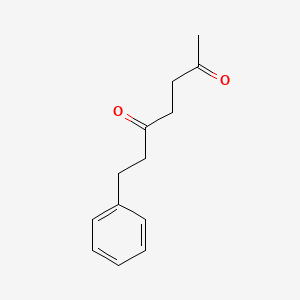
![8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B8810878.png)
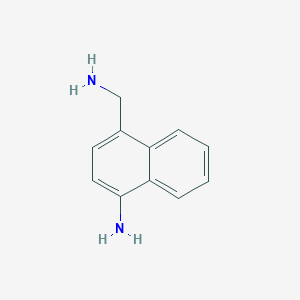
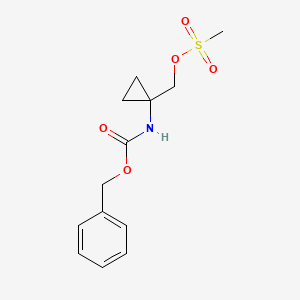
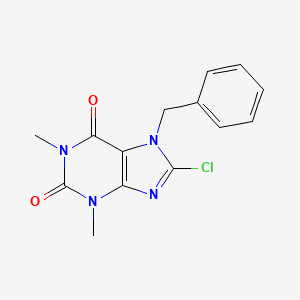
![METHYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANAMIDO)-4-METHYLPENTANOATE](/img/structure/B8810905.png)
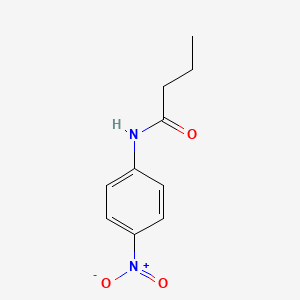
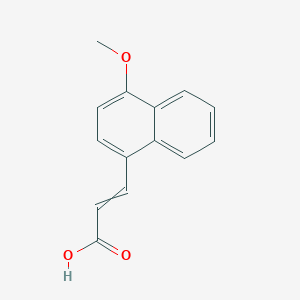
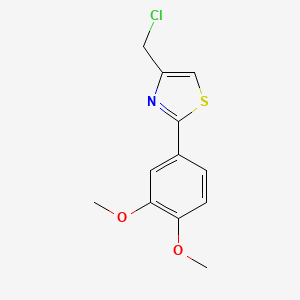
![4-Bromo-1-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8810933.png)
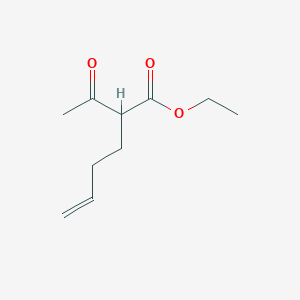
![4-[5-(ethoxycarbonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid](/img/structure/B8810952.png)
